N-(3-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)BIPHENYL-4-SULFONAMIDE
Overview
Description
N-(3-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)BIPHENYL-4-SULFONAMIDE is a complex organic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)BIPHENYL-4-SULFONAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . For instance, one-pot, three-component reactions of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor can be employed . The reaction conditions often include the use of catalysts such as K2S2O8 and I2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(3-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)BIPHENYL-4-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Utilizes reducing agents to remove oxygen functionalities or introduce hydrogen.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like TBHP (tert-Butyl hydroperoxide) and I2 (Iodine) are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Scientific Research Applications
N-(3-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)BIPHENYL-4-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)BIPHENYL-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: Share a similar core structure and are also of interest in medicinal chemistry.
N-(Pyridin-2-yl)amides: Another class of compounds with similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: Known for their versatile reactivity and applications in drug development.
Uniqueness
N-(3-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)BIPHENYL-4-SULFONAMIDE is unique due to its specific substitution pattern and the presence of the biphenyl-4-sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S/c29-31(30,23-14-12-20(13-15-23)19-7-2-1-3-8-19)27-22-10-6-9-21(17-22)24-18-28-16-5-4-11-25(28)26-24/h1-18,27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWAQLOFAVPOCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5C=CC=CC5=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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